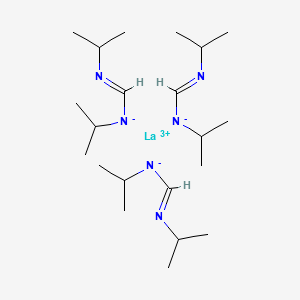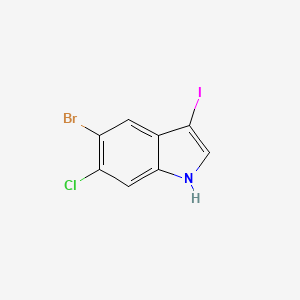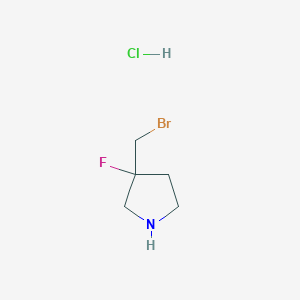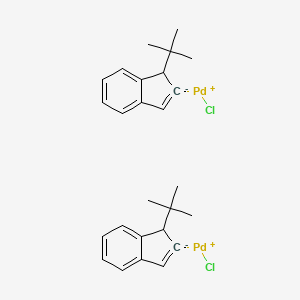
lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(N,N’-di-i-propylformamidinato)lanthanum(III), also known as La-FMD, is a metal amidinate with the CAS number 1034537-36-4 . It is a white to off-white powder and is used as a lanthanum precursor for CVD/ALD applications .
Molecular Structure Analysis
The molecular formula of Tris(N,N’-di-i-propylformamidinato)lanthanum(III) is C21H45LaN6 . Its molecular weight is 520.53 .Chemical Reactions Analysis
Tris(N,N’-di-i-propylformamidinato)lanthanum(III) is used as a lanthanum precursor for the ALD/CVD of La2O3, LaLuO3, LaScO3, and LaYO3 thin films .Physical and Chemical Properties Analysis
Tris(N,N’-di-i-propylformamidinato)lanthanum(III) is a white to off-white powder . It is air sensitive and moisture sensitive .Applications De Recherche Scientifique
Catalysis
Lanthanide formamidinates, including tris(N,N'-di-i-propylformamidinato)lanthanum(III), have been identified as improved catalysts for the Tishchenko reaction, highlighting their high Lewis acidity and the ease with which their ligand spheres can be interchanged. This property makes them highly effective for the dimerization of benzaldehyde to benzyl benzoate, showcasing the potential of these complexes in organic synthesis and industrial chemistry (Zuyls et al., 2008).
Luminescent Materials
Studies on tris(β-diketonato)europium(III) complexes have shed light on their potential for application in luminescent materials. These complexes, which include similar lanthanide formamidinate structures, have been synthesized and characterized, demonstrating significant luminescent properties. The research suggests these complexes could be utilized in developing highly luminescent lanthanide complexes for use in lighting, displays, and optical devices (Pavithran et al., 2005).
Polymer Science
Lanthanum tris(2,6-di-tert-butyl-4-methylphenolate), a related complex, has been reported as a highly active initiator for homopolymerizations and copolymerizations of cyclic carbonates and lactones. This showcases the role of lanthanum complexes in the field of polymer science, particularly in the synthesis of biodegradable and bio-compatible polymers (Ling & Shen, 2002).
Sensing Applications
The unique luminescent properties of tris(β-diketonato)lanthanide probes have been utilized for the sensing of biological substrates such as glutamic acid and aspartic acid. These complexes exhibit near-infrared emission in response to these substrates, indicating their potential in analytical applications related to proteomics, metabolomics, food science, and astrobiology (Tsukube et al., 2009).
Safety and Hazards
Tris(N,N’-di-i-propylformamidinato)lanthanum(III) is hazardous. It is air sensitive and moisture sensitive . It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled under inert gas . Contact with eyes, skin, or clothing should be avoided . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Orientations Futures
Mécanisme D'action
Target of Action
Tris(N,N’-di-i-propylformamidinato)lanthanum(III), also known as La-FMD, is primarily used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications . Its primary targets are the surfaces where thin film deposition is desired.
Mode of Action
La-FMD is an organometallic compound where a lanthanum atom is coordinated with three N,N’-di-i-propylformamidinato ligands . In CVD/ALD processes, it undergoes various chemical reactions such as oxidation-reduction reactions and ligand exchange reactions . The exact mode of action depends on the specific deposition process and the other chemicals involved.
Action Environment
The action of La-FMD is influenced by various environmental factors. It is sensitive to air and moisture , so CVD/ALD processes using La-FMD are typically carried out under controlled atmospheric conditions, often under vacuum or an inert gas . The temperature is another important factor, as La-FMD may decompose under heating conditions . The substrate surface also plays a crucial role in the deposition process.
Propriétés
IUPAC Name |
lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15N2.La/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIHKHLSQPSBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[La+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45LaN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289967.png)
![[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B6289968.png)
![Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B6289971.png)

![Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)






